molecular formula C9H10BrFOZn B14889866 (4-Fluoro-2-i-propyloxyphenyl)Zinc bromide

(4-Fluoro-2-i-propyloxyphenyl)Zinc bromide

Cat. No.: B14889866
M. Wt: 298.5 g/mol
InChI Key: IOPPHLQQIBURGU-UHFFFAOYSA-M
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Description

(4-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of both zinc and bromine, making it useful in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of (4-fluoro-2-iso-propyloxyphenyl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

(4-fluoro-2-iso-propyloxyphenyl)MgBr+ZnBr2(4-fluoro-2-iso-propyloxyphenyl)ZnBr+MgBr2\text{(4-fluoro-2-iso-propyloxyphenyl)MgBr} + \text{ZnBr}_2 \rightarrow \text{(4-fluoro-2-iso-propyloxyphenyl)ZnBr} + \text{MgBr}_2 (4-fluoro-2-iso-propyloxyphenyl)MgBr+ZnBr2​→(4-fluoro-2-iso-propyloxyphenyl)ZnBr+MgBr2​

Industrial Production Methods

Industrial production of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The product is typically stored in tetrahydrofuran to maintain its stability and prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Cross-coupling reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.

    Substitution reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium catalysts: Often used in cross-coupling reactions.

    Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

    Tetrahydrofuran: Used as a solvent to stabilize the organozinc compound.

Major Products Formed

    Biaryl compounds: Formed in cross-coupling reactions.

    Substituted phenyl derivatives: Formed in substitution reactions.

Scientific Research Applications

(4-fluoro-2-iso-propyloxyphenyl)zinc bromide has several applications in scientific research:

    Organic synthesis: Used to create complex organic molecules through cross-coupling reactions.

    Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material science: Utilized in the preparation of organic materials with specific properties.

Mechanism of Action

The mechanism of action of (4-fluoro-2-iso-propyloxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with a palladium catalyst, facilitating the transfer of the phenyl group to an electrophilic partner. The molecular targets and pathways involved include the activation of the zinc-bromide bond and the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    (4-fluoro-2-iso-propyloxyphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.

    (2-tert-butoxy-2-oxo-ethyl)zinc bromide: Another organozinc compound with different substituents.

Uniqueness

(4-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to its specific combination of a fluorinated phenyl group and a zinc-bromide bond, which provides distinct reactivity and stability compared to other organozinc compounds.

Properties

Molecular Formula

C9H10BrFOZn

Molecular Weight

298.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-propan-2-yloxybenzene-4-ide

InChI

InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-5-3-4-8(10)6-9;;/h3-4,6-7H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IOPPHLQQIBURGU-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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